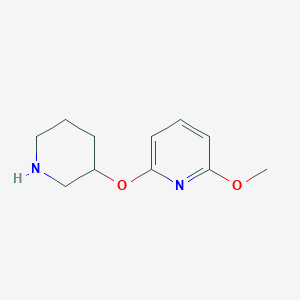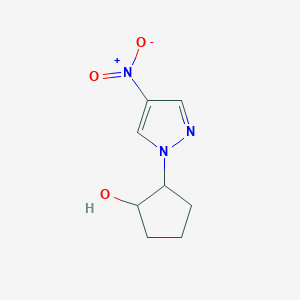
3-(Perfluorophenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Perfluorophenyl)propanenitrile is an organic compound characterized by the presence of a perfluorinated phenyl group attached to a propanenitrile moiety. This compound is of significant interest due to its unique chemical properties, which are influenced by the highly electronegative fluorine atoms in the perfluorophenyl group. These properties make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Perfluorophenyl)propanenitrile typically involves the reaction of perfluorobenzene with a suitable nitrile precursor. One common method is the nucleophilic substitution reaction where perfluorobenzene reacts with a propanenitrile derivative under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Perfluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The perfluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of perfluorophenyl carboxylic acids.
Reduction: Formation of 3-(Perfluorophenyl)propanamine.
Substitution: Various substituted perfluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Perfluorophenyl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to chemical degradation
Wirkmechanismus
The mechanism of action of 3-(Perfluorophenyl)propanenitrile is primarily influenced by the electron-withdrawing effects of the perfluorophenyl group. This effect can alter the reactivity of the nitrile group, making it more susceptible to nucleophilic attack. The compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
Propionitrile: A simple aliphatic nitrile with similar reactivity but lacking the perfluorinated aromatic ring.
Acetonitrile: Another simple nitrile, commonly used as a solvent in organic synthesis.
Aminopropionitrile: Contains an amino group, offering different reactivity compared to 3-(Perfluorophenyl)propanenitrile
Uniqueness: this compound stands out due to its perfluorinated aromatic ring, which imparts unique chemical properties such as high electronegativity, thermal stability, and resistance to chemical degradation. These properties make it particularly valuable in applications requiring robust and stable compounds.
Eigenschaften
Molekularformel |
C9H4F5N |
|---|---|
Molekulargewicht |
221.13 g/mol |
IUPAC-Name |
3-(2,3,4,5,6-pentafluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H4F5N/c10-5-4(2-1-3-15)6(11)8(13)9(14)7(5)12/h1-2H2 |
InChI-Schlüssel |
WWFWBAVZSKWVHN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC1=C(C(=C(C(=C1F)F)F)F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B13523898.png)

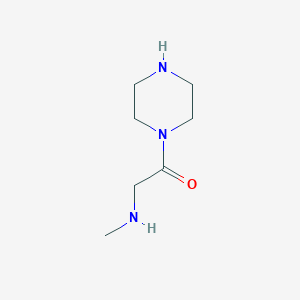
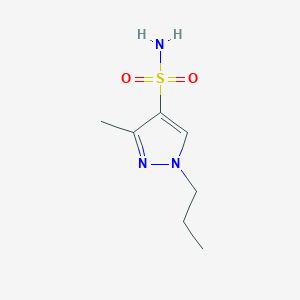
![3-methyl-1-[(4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine trihydrochloride](/img/structure/B13523919.png)
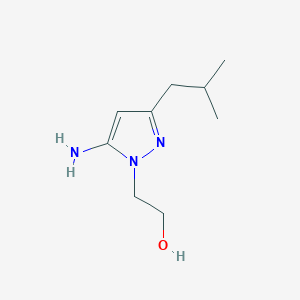
![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13523927.png)

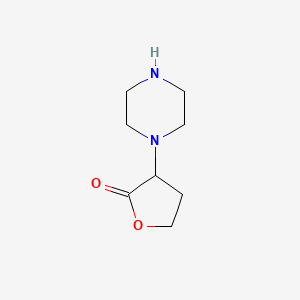
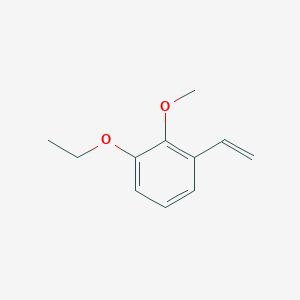
![tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B13523964.png)

